

Methyl 4-hydrazinylbenzoate Hydrochloride: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *Methyl 4-hydrazinylbenzoate
Hydrochloride*

Cat. No.: *B1304157*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-hydrazinylbenzoate hydrochloride has emerged as a crucial intermediate in the field of organic synthesis, prized for its versatile reactivity that allows for the construction of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of its applications, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Physicochemical and Spectroscopic Properties

Methyl 4-hydrazinylbenzoate hydrochloride is a stable, crystalline solid. A summary of its key physical and spectroscopic properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ ClN ₂ O ₂	[1][2]
Molecular Weight	202.64 g/mol	[1][2]
CAS Number	6296-89-5	[1]
Melting Point	205-207 °C	[No specific citation found for this exact range in the provided results]
Appearance	White to yellow powder or crystals	
Solubility	Soluble in water, sparingly soluble in methanol.	[No specific citation found for this exact range in the provided results]
¹ H NMR (ppm)	~3.8 (s, 3H, -OCH ₃), aromatic protons, -NHNH ₂ protons	[No specific citation found for this exact range in the provided results]
IR (cm ⁻¹)	~3300 (N-H stretch), ~1680 (C=O stretch)	[No specific citation found for this exact range in the provided results]

Core Synthetic Applications

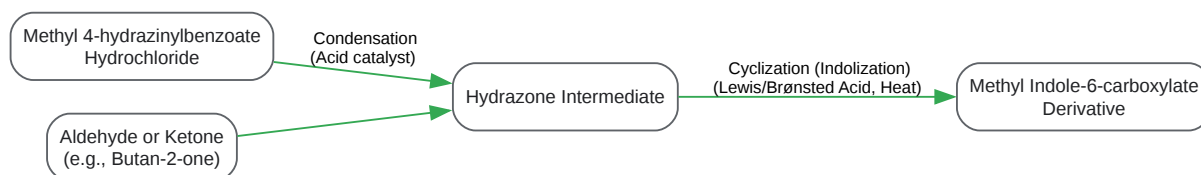
The presence of both a hydrazinyl and a methyl ester group makes **Methyl 4-hydrazinylbenzoate hydrochloride** a valuable precursor for the synthesis of various heterocyclic compounds, particularly indoles and pyrazoles, which are prevalent scaffolds in many biologically active molecules.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. It involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. **Methyl 4-hydrazinylbenzoate hydrochloride** serves as an excellent phenylhydrazine precursor for the synthesis of indole-6-carboxylic acid esters.

- **Hydrazone Formation:** In a round-bottom flask, dissolve **Methyl 4-hydrazinylbenzoate hydrochloride** (1.0 eq) in ethanol. Add butan-2-one (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Indolization:** After cooling the reaction mixture, add a Lewis acid catalyst such as zinc chloride (ZnCl_2) or a Brønsted acid like polyphosphoric acid (PPA). Heat the mixture to 80-100 °C and stir for 4-6 hours.
- **Work-up and Purification:** Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). The crude product will precipitate out. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the desired methyl 2,3-dimethyl-1H-indole-6-carboxylate.

Note: This is a generalized protocol. Reaction conditions may need to be optimized for specific substrates.



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Caption: Fischer Indole Synthesis Workflow.

Pyrazolone Synthesis

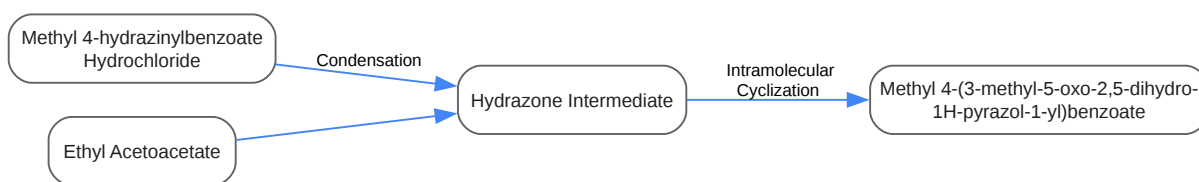
Methyl 4-hydrazinylbenzoate hydrochloride readily reacts with β -ketoesters, such as ethyl acetoacetate, to form pyrazolone derivatives. These heterocycles are key components in many pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[3][4]

- **Reaction Setup:** In a round-bottom flask, dissolve **Methyl 4-hydrazinylbenzoate hydrochloride** (1.0 eq) in ethanol.

- Addition of β -ketoester: Add ethyl acetoacetate (1.0 eq) to the solution.
- Reaction: Reflux the mixture for 4-6 hours. The reaction can be monitored by TLC.
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the target pyrazolone. Further purification can be achieved by recrystallization.

Reactant 1	Reactant 2	Product	Yield	Melting Point (°C)
Phenylhydrazine	Ethyl acetoacetate	1-phenyl-3-methyl-5-pyrazolone	93-100%	126-128
Methylhydrazine	Ethyl acetoacetate	1,3-dimethyl-5-pyrazolone	66-100%	Not specified

Note: The data in this table is for analogous reactions and serves as a reference for the expected outcome when using **Methyl 4-hydrazinylbenzoate hydrochloride**.^[3]



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Caption: Pyrazolone Synthesis Pathway.

Hydrazone Formation and Subsequent Reactions

The hydrazinyl group of **Methyl 4-hydrazinylbenzoate hydrochloride** can be readily condensed with various aldehydes and ketones to form stable hydrazone derivatives. These

hydrazones are not only important final products with potential biological activities but also serve as versatile intermediates for the synthesis of other heterocyclic systems.[5][6]

- **Dissolution:** Dissolve **Methyl 4-hydrazinylbenzoate hydrochloride** (1.0 eq) in a suitable solvent such as ethanol or methanol.
- **Addition of Carbonyl Compound:** Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
- **Reaction:** Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
- **Isolation:** The hydrazone product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

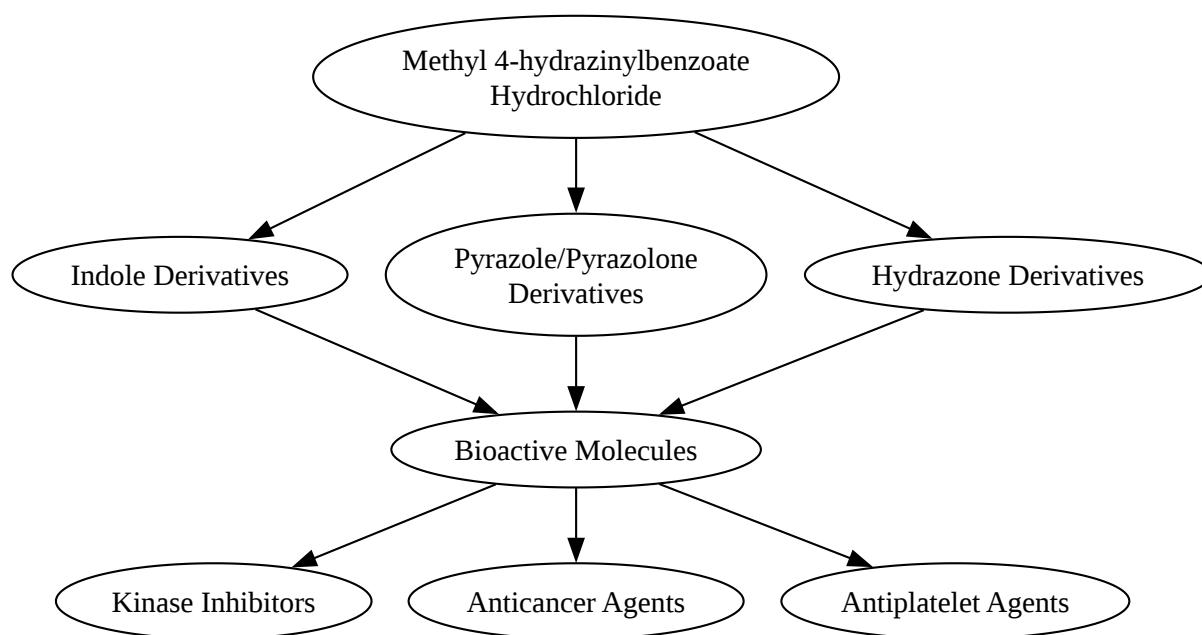
Hydrazine Derivative	Aldehyde/Ketone	Product	Yield	Reference
4-Nitrophenylhydrazine	4-Acetoxy-3-methoxybenzaldehyde	Corresponding Hydrazone	Not specified	[5]
Indole-3-carboxaldehyde	Phenylhydrazines	Indole-based Hydrazones	89-91%	[7]

Applications in Drug Discovery and Medicinal Chemistry

The indole and pyrazole scaffolds, readily accessible from **Methyl 4-hydrazinylbenzoate hydrochloride**, are cornerstones in modern drug discovery.

- **Kinase Inhibitors:** Many kinase inhibitors, used in cancer therapy, incorporate the indole nucleus. The functionalized indoles synthesized from this building block are valuable for creating libraries of potential kinase inhibitors for screening.[8]

- Anticancer Agents: Derivatives of pyrazoles and indazoles, which can be synthesized from this precursor, have shown promising anticancer activities.[9]
- Antiplatelet Agents: Indole hydrazones have been investigated as potential antiplatelet agents.[7]



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